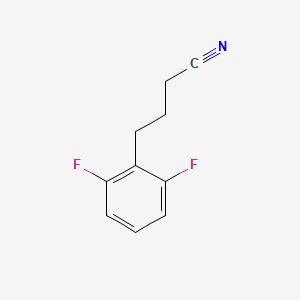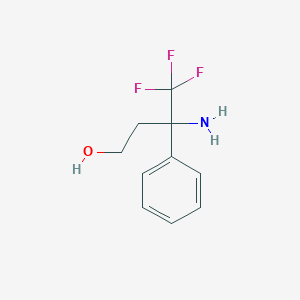
2-(4-benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide is a chemical compound with a complex structure that includes a benzylpiperazine moiety and a cyclopentyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide typically involves multi-step chemical processes. One common method includes the reductive amination of benzylpiperazine with cyclopentanone, followed by acylation with oxalyl chloride to introduce the oxoacetamide group. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow hydrogenation techniques, which offer a safer and more environmentally friendly approach compared to traditional batch processes. These methods ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylpiperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2-(4-Benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide involves its interaction with specific molecular targets. It is believed to act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. This interaction increases the concentration of neurotransmitters like serotonin and dopamine in the extracellular fluid, thereby exerting its effects .
類似化合物との比較
Similar Compounds
Benzylpiperazine (BZP): Known for its stimulant properties and used recreationally.
NSI-189: A neurogenic compound studied for its potential in treating depression and cognitive impairments.
Uniqueness
2-(4-Benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide is unique due to its specific structural features, which confer distinct pharmacological properties. Unlike BZP, which is primarily a stimulant, this compound has potential therapeutic applications in neurology and psychiatry .
特性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-17(19-16-8-4-5-9-16)18(23)21-12-10-20(11-13-21)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMWGJWALGUJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2921057.png)
![N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2921060.png)







![7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2921073.png)



![1-(2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(3-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2921080.png)
